Linker Length SAR: Propyl Linker Confers Defined Activity Window vs. Butyl and Ethyl Analogs
Within the PAB core series bearing a 6-methylbenzimidazole, the propyl (three-carbon) linker compound is directly comparable to its butyl (four-carbon) and ethyl (two-carbon) linker analogs. The four-carbon linker (compound 19) served as the highly potent reference. Reducing the linker to propyl (compound 20) yielded a 39-fold decrease in antitubercular activity (MIC shift from 0.085 μM to 3.3 μM). Further reduction to ethyl (compound 21) abolished activity entirely (MIC > 20 μM) [1]. This quantifies the linker-length sensitivity of the PAB pharmacophore and positions the propyl-linker compound as a critical intermediate-length probe for SAR exploration.
| Evidence Dimension | Minimum inhibitory concentration against M. tuberculosis H37Rv (MIC₉₉, μM) |
|---|---|
| Target Compound Data | MIC = 3.3 μM (propyl linker, compound 20 with 6-methylbenzimidazole core; closest reference compound for the 3,5-dimethylphenoxy propyl variant) |
| Comparator Or Baseline | Comparator 1 (butyl linker, compound 19): MIC = 0.085 μM. Comparator 2 (ethyl linker, compound 21): MIC > 20 μM |
| Quantified Difference | 39-fold reduction vs. butyl linker; >6-fold difference vs. ethyl linker |
| Conditions | M. tuberculosis H37Rv grown aerobically in liquid culture; MIC₉₉ defined as minimum concentration inhibiting 99% growth. Data from Table 2 of Chandrasekera et al. (2017) |
Why This Matters
Experimentalists running SAR by systematic linker variation need a propyl-linker reference compound to map the steep activity cliff between the optimal butyl and the inactive ethyl linker; this compound fills that precise gap.
- [1] Chandrasekera NS, Berube BJ, Shetye G, et al. Improved Phenoxyalkylbenzimidazoles with Activity against Mycobacterium tuberculosis Appear to Target QcrB. ACS Infect Dis. 2017;3(12):898-916. Table 2, compounds 19 (butyl), 20 (propyl), 21 (ethyl). View Source
